molecular formula C7H6ClNO4 B12848216 4-Chloro-5-methoxy-2-nitrophenol

4-Chloro-5-methoxy-2-nitrophenol

Cat. No.: B12848216
M. Wt: 203.58 g/mol
InChI Key: BVTGNOGSGLFHGO-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6ClNO4 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-nitrophenol typically involves the nitration of 4-chloro-2-methoxyphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used along with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Reduction: 4-Chloro-5-methoxy-2-aminophenol

    Oxidation: 4-Chloro-5-methoxy-2-carboxyphenol

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenol
  • 5-Methoxy-2-nitrophenol
  • 2-Chloro-5-methoxyphenol

Uniqueness

4-Chloro-5-methoxy-2-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, methoxy, and nitro groups on the phenolic ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H6ClNO4

Molecular Weight

203.58 g/mol

IUPAC Name

4-chloro-5-methoxy-2-nitrophenol

InChI

InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3

InChI Key

BVTGNOGSGLFHGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)[N+](=O)[O-])Cl

Origin of Product

United States

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